(2-Chloro-thiazol-5-ylmethyl)-methyl-amine
Overview
Description
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine typically involves the reaction of 2-chlorothiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine is used as a building block in the synthesis of more complex thiazole derivatives. These derivatives are explored for their potential as catalysts, ligands, and intermediates in organic synthesis.
Biology: In biological research, thiazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and antiviral properties. They are also studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and rubber accelerators. Its derivatives are also employed in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The presence of the thiazole ring allows for π-π interactions and hydrogen bonding, which can enhance binding affinity and specificity. The chlorine atom and methylamine group can also participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- (2-Chloro-thiazol-5-ylmethyl)-ethyl-amine
- (2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amine
- (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine
Comparison: Compared to its analogs, (2-Chloro-thiazol-5-ylmethyl)-methyl-amine has a unique combination of structural features that can influence its reactivity and biological activity. The presence of the methylamine group provides a balance between hydrophilicity and lipophilicity, which can affect its solubility and membrane permeability. Additionally, the chlorine atom can participate in halogen bonding, potentially enhancing its binding interactions with biological targets.
Properties
IUPAC Name |
1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWPUJJZPVUXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625699 | |
Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-06-9 | |
Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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